molecular formula C8H8BrFO B13912918 1-(2-Bromo-3-fluorophenyl)ethanol

1-(2-Bromo-3-fluorophenyl)ethanol

Katalognummer: B13912918
Molekulargewicht: 219.05 g/mol
InChI-Schlüssel: NJGWPBKNYSUIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-alpha-methylbenzenemethanol is an organic compound with the molecular formula C8H8BrFO. This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol typically involves the bromination and fluorination of alpha-methylbenzenemethanol. One common method includes the following steps:

    Bromination: Alpha-methylbenzenemethanol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-alpha-methylbenzenemethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-alpha-methylbenzenemethanol is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceutical intermediates and active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-fluorotoluene: Similar structure but lacks the hydroxyl group.

    3-Bromo-2-fluoro-alpha-methylbenzenemethanol: Positional isomer with different substitution pattern.

    1-Bromo-3-fluoro-2-methylbenzene: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Bromo-3-fluoro-alpha-methylbenzenemethanol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Eigenschaften

Molekularformel

C8H8BrFO

Molekulargewicht

219.05 g/mol

IUPAC-Name

1-(2-bromo-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3

InChI-Schlüssel

NJGWPBKNYSUIGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=CC=C1)F)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.